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Compound of Interest

Compound Name:
2'-Chloro-3'-methylbiphenyl-3-

carboxylic acid

CAS No.: 1215206-65-7

Cat. No.: B581032 Get Quote

Executive Summary & Compound Profile
2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a functionalized biphenyl scaffold, primarily

utilized as an intermediate in the synthesis of pharmaceutical agents (e.g., thrombopoietin

receptor agonists) and advanced materials.[1] Its structural integrity relies on the precise

arrangement of the carboxylic acid on Ring A and the chloro/methyl substituents on Ring B,

which induce specific steric torsion and electronic effects.[1]
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Property Detail

IUPAC Name
2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic

acid

CAS Number 1215206-65-7

Molecular Formula C₁₄H₁₁ClO₂

Molecular Weight 246.69 g/mol

Monoisotopic Mass 246.0448

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol, THF; Sparingly

soluble in water (unless basified)

Synthesis & Impurity Context
Understanding the synthesis is critical for interpreting spectral impurities.[1] This compound is

typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1]

Reactants: 3-Carboxyphenylboronic acid (Ring A) + 1-Bromo-2-chloro-3-methylbenzene

(Ring B).[1]

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

Key Impurities to Monitor:

Protodeboronation byproduct: Benzoic acid (from boronic acid degradation).[1]

Homocoupling byproduct: 3,3'-Dicarboxybiphenyl.[1]

Regioisomers: If the starting aryl halide was isomeric (e.g., 2-chloro-4-methyl).[1]

Spectroscopic Data Analysis[1]
A. Mass Spectrometry (MS)
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Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1] Rationale: The

carboxylic acid moiety deprotonates readily (

), providing a cleaner signal than positive mode.[1]

Parameter Expected Value Interpretation

Ionization Mode ESI (-)
Deprotonation of -COOH to -

COO⁻

Parent Ion (m/z) 245.04
Corresponds to

(C₁₄H₁₀ClO₂⁻)

Isotope Pattern 3:1 ratio

Distinctive chlorine signature.

[1] Peak at 245.0 (¹⁰⁰%) and

247.0 (~32%) due to ³⁷Cl.[1]

Fragmentation m/z 201.05

Loss of CO₂ (

), confirming the carboxylic

acid.[1]

B. Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Solid state).[1] Diagnostic Bands:

Carboxylic Acid O-H: Broad band, 2800–3200 cm⁻¹.[1] Often overlaps with C-H stretches.[1]

Carbonyl (C=O): Sharp, intense peak at 1680–1705 cm⁻¹.[1] (Dimerized acid form).[1]

Aromatic C=C: Pair of bands at 1580 cm⁻¹ and 1470 cm⁻¹.[1]

Aryl-Chloride (C-Cl): Weak/Medium band at 1050–1090 cm⁻¹ (in-plane bend) or 700–750

cm⁻¹ (stretch).[1]

Methyl C-H: Weak stretch just below 2950 cm⁻¹.[1]

C. Nuclear Magnetic Resonance (NMR)
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Solvent: DMSO-d₆ is recommended over CDCl₃ to prevent carboxyl proton exchange

broadening and to ensure solubility.[1]

¹H NMR (400 MHz, DMSO-d₆)
Assignment Logic: The spectrum is defined by two spin systems: the 3-substituted Ring A

(AMTX system) and the 1,2,3-trisubstituted Ring B (ABC system).[1]
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Shift (δ, ppm) Multiplicity Integral Assignment
Structural
Context

13.10 Broad Singlet 1H -COOH
Exchangeable

acidic proton.[1]

8.05 Triplet/Dt 1H H2 (Ring A)

Deshielded by

COOH and Ring

B current.[1]

Appears as a

narrow triplet or

doublet of

doublets (

Hz).[1]

7.98
Doublet of

Doublets
1H H4 (Ring A)

Ortho to COOH,

Para to Biphenyl

linkage.[1] (

Hz).[1]

7.70
Doublet of

Doublets
1H H6 (Ring A)

Ortho to

Biphenyl, Para to

COOH. (

Hz).[1]

7.62 Triplet 1H H5 (Ring A)

Meta to both

substituents.[1] (

Hz).[1][2]

7.45 Doublet 1H H6' (Ring B)

Ortho to Biphenyl

linkage.[1]

Proximity to Cl

causes slight

deshielding.[1]

7.38 Doublet 1H H4' (Ring B)
Ortho to Methyl.

[1]
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7.28 Triplet 1H H5' (Ring B)
Meta to Cl and

Methyl.[1]

2.42 Singlet 3H -CH₃

Methyl group

attached to

aromatic ring.[1]

Note on Stereochemistry: The 2'-Chloro substituent creates steric hindrance, forcing the two

phenyl rings to twist out of planarity (dihedral angle > 45°).[1] This reduces conjugation

compared to unsubstituted biphenyl, causing the Ring A protons to appear slightly more upfield

than in a planar system.[1]

¹³C NMR (100 MHz, DMSO-d₆)
Key Signals:

167.2 ppm: Carboxyl Carbon (C=O).[1]

140.5 ppm: C1 (Ring A, Ipso to Ring B).[1]

139.8 ppm: C1' (Ring B, Ipso to Ring A).[1]

136.5 ppm: C3' (Ring B, attached to Methyl).[1]

132.0 ppm: C2' (Ring B, attached to Chlorine - Distinctive weak intensity due to quadrupole

broadening).[1]

131.0 ppm: C3 (Ring A, attached to COOH).[1]

20.8 ppm: Methyl Carbon.[1]

Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Obtain high-resolution ¹H and ¹³C spectra without aggregation.[1]

Weigh 5–10 mg of the solid compound into a clean vial.
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Add 0.6 mL of DMSO-d₆ (99.8% D).

Sonicate for 30 seconds to ensure complete dissolution.

Transfer to a 5mm NMR tube.[1]

Critical Step: If the -COOH peak is broad/invisible, add 1 drop of D₂O to exchange it out,

confirming the assignment by disappearance.[1]

Protocol 2: HPLC-MS Purity Check
Objective: Validate purity and mass simultaneously.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).[1]

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and MS (ESI-).

Success Criteria: Single peak at >98% area integration; Mass spectrum under the peak

shows m/z 245.0 (major) and 247.0 (minor).

Visualization of Characterization Workflow

Crude Sample
(2'-Cl-3'-Me-Biphenyl-COOH)

HPLC-MS Analysis
(Purity & MW)

Purity > 98%
MW = 246.69Pass

Impurity Detected
(Recrystallize)

Fail

NMR Prep
(DMSO-d6)

FT-IR
(Functional Groups)

Reprocess

1H NMR
(Structure Confirmation)

13C NMR
(Carbon Skeleton)

Validated Reference
Standard
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Click to download full resolution via product page

Figure 1: Logical workflow for the structural validation of the biphenyl derivative, ensuring purity

before spectral assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Characterization Guide: 2'-Chloro-3'-
methylbiphenyl-3-carboxylic acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581032#spectroscopic-data-nmr-ir-ms-of-2-chloro-3-
methylbiphenyl-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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